molecular formula C24H22N6O4S B2393353 N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207010-94-3

N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No. B2393353
CAS RN: 1207010-94-3
M. Wt: 490.54
InChI Key: ZYHRBUYRKLSSNS-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22N6O4S and its molecular weight is 490.54. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Visible-Light-Promoted Glycosylation

  • Description : A recent study highlights a novel glycosylation method using visible light and 3,5-dimethoxyphenyl glycoside as the donor. This protocol enables the synthesis of both O-glycosides and N-glycosides with moderate to excellent yields.

Synthesis of 3-Halo- and 3-Nitropyrazolo[1,5-a]pyrimidines

Laccase-Catalyzed Iodide Oxidation

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 3,5-dimethoxyaniline with 2-bromoacetylthiophene, followed by the reaction of the resulting intermediate with 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine. The final product is obtained by acetylation of the resulting intermediate with acetic anhydride.", "Starting Materials": [ "3,5-dimethoxyaniline", "2-bromoacetylthiophene", "9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 3,5-dimethoxyaniline with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate to yield N-(3,5-dimethoxyphenyl)-2-bromoacetamide-thiophene intermediate.", "Step 2: Reaction of N-(3,5-dimethoxyphenyl)-2-bromoacetamide-thiophene intermediate with 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine in the presence of a palladium catalyst to yield N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide intermediate.", "Step 3: Acetylation of N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide intermediate with acetic anhydride in the presence of a base such as pyridine to yield the final product N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] }

CAS RN

1207010-94-3

Product Name

N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Molecular Formula

C24H22N6O4S

Molecular Weight

490.54

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N6O4S/c1-32-17-6-4-15(5-7-17)20-13-21-23-26-27-24(29(23)8-9-30(21)28-20)35-14-22(31)25-16-10-18(33-2)12-19(11-16)34-3/h4-13H,14H2,1-3H3,(H,25,31)

InChI Key

ZYHRBUYRKLSSNS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC(=C5)OC)OC)C3=C2

solubility

not available

Origin of Product

United States

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